molecular formula C15H10O8 B10753315 Rhodocladonic acid CAS No. 17636-15-6

Rhodocladonic acid

Cat. No.: B10753315
CAS No.: 17636-15-6
M. Wt: 318.23 g/mol
InChI Key: UTQKMDZXMYCSCI-UHFFFAOYSA-N
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Description

Rhodocladonic acid is a red pigment found in numerous lichens of the genus Cladonia. It is a naphthoquinone derivative, which is a type of organic compound characterized by a quinone structure fused to a naphthalene ring.

Preparation Methods

Rhodocladonic acid is typically isolated from lichens using established extraction methods. The compound can be recrystallized from nitrobenzene. Synthetic preparation involves the use of methanolic diazomethane to form a trimethyl ether, and acetic anhydride-pyridine to form a triacetate. The triacetate can be further reductively acetylated to a leucopentaacetate using zinc and acetic anhydride .

Chemical Reactions Analysis

Rhodocladonic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include methanolic diazomethane, acetic anhydride, pyridine, and zinc. Major products formed from these reactions include trimethyl ether, triacetate, and leucopentaacetate .

Scientific Research Applications

Rhodocladonic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study naphthoquinone derivatives and their chemical properties.

    Biology: The compound is studied for its role in the pigmentation of lichens and its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant and antimicrobial properties.

    Industry: This compound is used in the dye industry due to its vibrant red color.

Mechanism of Action

The mechanism of action of rhodocladonic acid involves its interaction with various molecular targets and pathways. As a naphthoquinone derivative, it can undergo redox cycling, generating reactive oxygen species that can affect cellular processes. The compound’s effects on biological systems are still being studied, but it is known to interact with enzymes and other proteins involved in oxidative stress responses .

Comparison with Similar Compounds

Rhodocladonic acid is unique among naphthoquinone derivatives due to its specific structure and properties. Similar compounds include:

This compound stands out due to its specific red pigment and its unique chemical reactions and properties.

Properties

CAS No.

17636-15-6

Molecular Formula

C15H10O8

Molecular Weight

318.23 g/mol

IUPAC Name

2-acetyl-3,4,6-trihydroxy-7-methoxybenzo[f][1]benzofuran-5,8-dione

InChI

InChI=1S/C15H10O8/c1-4(16)14-12(20)8-6(23-14)3-5-7(10(8)18)11(19)13(21)15(22-2)9(5)17/h3,18,20-21H,1-2H3

InChI Key

UTQKMDZXMYCSCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(O1)C=C3C(=C2O)C(=O)C(=C(C3=O)OC)O)O

Origin of Product

United States

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